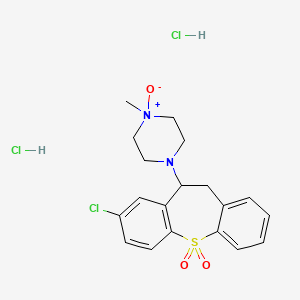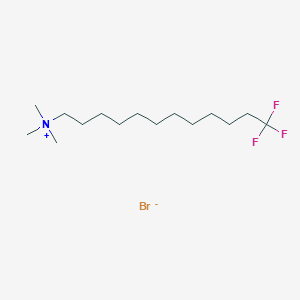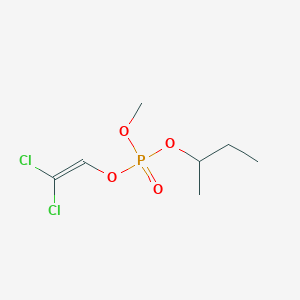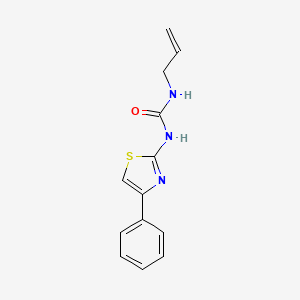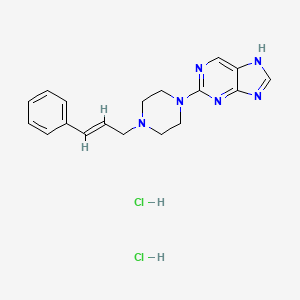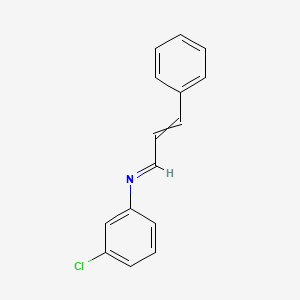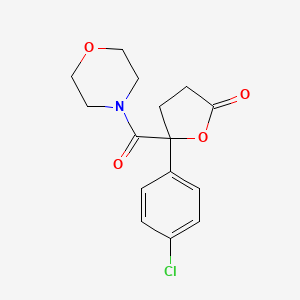
Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- is a complex organic compound that features a morpholine ring substituted with a 4-chlorophenyl group and a tetrahydro-5-oxo-2-furanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- typically involves the reaction of morpholine with a chlorophenyl-substituted tetrahydrofuranone under specific conditions. The reaction often requires a catalyst and may be conducted under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the chlorophenyl and tetrahydrofuranone substitutions.
4-Chlorophenylmorpholine: Lacks the tetrahydrofuranone moiety.
Tetrahydrofuranone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- is unique due to its combination of a morpholine ring with a chlorophenyl group and a tetrahydrofuranone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Propiedades
Número CAS |
35076-10-9 |
|---|---|
Fórmula molecular |
C15H16ClNO4 |
Peso molecular |
309.74 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-5-(morpholine-4-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C15H16ClNO4/c16-12-3-1-11(2-4-12)15(6-5-13(18)21-15)14(19)17-7-9-20-10-8-17/h1-4H,5-10H2 |
Clave InChI |
RKHNNZHFZAATOA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


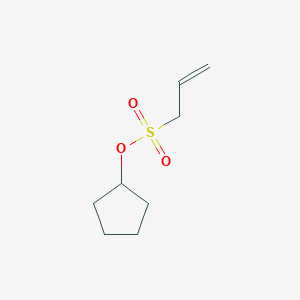
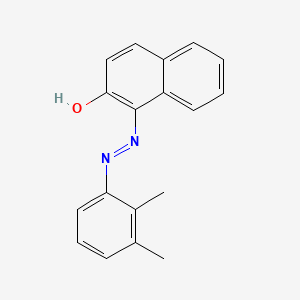
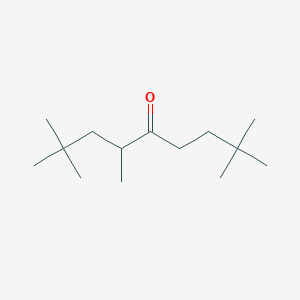
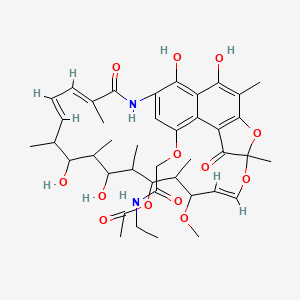

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
